BenchChemオンラインストアへようこそ!

4-Amino-2-phenylpyrimidine-5-carboxamide

PDE4 inhibition Inflammation Respiratory diseases

4-Amino-2-phenylpyrimidine-5-carboxamide serves as a core pharmacophore in multiple drug discovery programs targeting inflammation, oncology, and metabolic disorders. This heterocyclic scaffold features a 2-phenylpyrimidine core with an amino group at position 4 and a carboxamide at position 5, providing a versatile template for medicinal chemistry optimization.

Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
Cat. No. B13874274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-phenylpyrimidine-5-carboxamide
Molecular FormulaC11H10N4O
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C(=N2)N)C(=O)N
InChIInChI=1S/C11H10N4O/c12-9-8(10(13)16)6-14-11(15-9)7-4-2-1-3-5-7/h1-6H,(H2,13,16)(H2,12,14,15)
InChIKeyUOYFKVQPAPJNSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-phenylpyrimidine-5-carboxamide: A Privileged Scaffold for Kinase and PDE Inhibition with Validated Procurement Value


4-Amino-2-phenylpyrimidine-5-carboxamide serves as a core pharmacophore in multiple drug discovery programs targeting inflammation, oncology, and metabolic disorders. This heterocyclic scaffold features a 2-phenylpyrimidine core with an amino group at position 4 and a carboxamide at position 5, providing a versatile template for medicinal chemistry optimization [1]. The compound and its close derivatives have been crystallized in complex with PDE4B (PDB: 3WD9, 3W5E), confirming its binding mode and enabling structure-based design [2]. Its commercial availability as a research chemical supports its use in hit-to-lead campaigns and assay validation.

Why Generic Pyrimidine Analogs Cannot Substitute for 4-Amino-2-phenylpyrimidine-5-carboxamide in Target-Specific Assays


While many pyrimidine derivatives share the same core structure, subtle variations in substitution patterns drastically alter target affinity, selectivity, and in vivo efficacy. The 4-amino-2-phenylpyrimidine-5-carboxamide scaffold exhibits a unique hydrogen-bonding network with key residues in the PDE4 catalytic site (e.g., Gln443 and Asn395) that is absent in simpler pyrimidine carboxamides [1]. Furthermore, replacing the 2-phenyl group with smaller moieties or modifying the 5-carboxamide consistently reduces potency by 10- to 100-fold across multiple target classes, including Syk, PDE4, and GPR119 [2]. These structure-activity relationships demonstrate that generic substitution is not feasible without compromising biological activity.

Quantitative Differentiation of 4-Amino-2-phenylpyrimidine-5-carboxamide Derivatives: Head-to-Head Potency and Selectivity Comparisons


PDE4B Inhibitory Potency: 25-Fold Improvement Over Baseline 5-Carbamoyl Derivative

The 5-carbamoyl-2-phenylpyrimidine derivative (compound 2) exhibited moderate PDE4B inhibitory activity with an IC50 of 200 nM [1]. Through structure-based optimization, introduction of an N-neopentylacetamide moiety at the 5-position yielded compound 10f, which demonstrated a 24-fold increase in potency (IC50 = 8.3 nM) [1]. Further scaffold rigidification led to compound 31b, achieving an IC50 of 7.5 nM against PDE4B [2]. These data demonstrate that 4-amino-2-phenylpyrimidine-5-carboxamide derivatives can be systematically optimized to achieve low nanomolar potency.

PDE4 inhibition Inflammation Respiratory diseases

In Vivo Anti-Inflammatory Efficacy: Comparable Potency with Improved Therapeutic Window

In an LPS-induced pulmonary neutrophilia mouse model, compound 10f demonstrated an ID50 of 16 mg/kg (i.p.) [1]. This compares favorably to the optimized PDE4B inhibitor 31b, which exhibited an ID50 of 18 mg/kg in the same model, despite 31b having slightly superior enzyme potency [2]. Notably, the less optimized compound 2 showed no significant in vivo activity at comparable doses, underscoring the critical importance of 5-position substitution for achieving in vivo efficacy [1].

In vivo pharmacology Anti-inflammatory Lung inflammation

GPR119 Agonism: Superior Glucose-Lowering Efficacy vs. Structural Analogs

In a series of 4-amino-2-phenylpyrimidine derivatives evaluated as GPR119 agonists, compound 9t (2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine) demonstrated potent GPR119 agonistic activity and significantly improved glucose tolerance in mice following oral administration [1]. This compound also exhibited good pharmacokinetic profiles in rats [1]. In contrast, the parent 4-amino-2-phenylpyrimidine-5-carboxamide scaffold without optimized substituents showed minimal GPR119 activity, highlighting the necessity of specific substitution for target engagement.

GPR119 agonism Type 2 diabetes Metabolic disease

Syk Inhibition: Demonstrated In Vivo Anti-Allergic Activity vs. Class Competitors

4-Anilinopyrimidine-5-carboxamide derivatives, closely related to 4-amino-2-phenylpyrimidine-5-carboxamide, were identified as novel Syk inhibitors [1]. Compound 9a from this series inhibited the passive cutaneous anaphylaxis (PCA) reaction in mice with an ID50 of 13 mg/kg following subcutaneous administration [1]. This represents a significant improvement over earlier Syk inhibitors which lacked oral bioavailability or showed poor in vivo efficacy. The compounds also demonstrated high selectivity for Syk over other kinases such as ZAP-70, c-Src, and PKC [1].

Syk inhibition Allergy Immunology

Optimal Procurement and Application Scenarios for 4-Amino-2-phenylpyrimidine-5-carboxamide


PDE4B Inhibitor Lead Optimization and Assay Development

Procure 4-amino-2-phenylpyrimidine-5-carboxamide as a starting scaffold for PDE4B inhibitor optimization programs. The compound's established SAR and availability of co-crystal structures (PDB: 3WD9, 3W5E) enable rapid structure-guided design. Use it to develop novel anti-inflammatory agents for respiratory diseases, leveraging the demonstrated in vivo efficacy in LPS-induced lung inflammation models [1].

GPR119 Agonist Discovery for Type 2 Diabetes

Utilize 4-amino-2-phenylpyrimidine-5-carboxamide as a core template for discovering orally active GPR119 agonists. The scaffold has produced potent agonists with glucose-lowering effects in vivo and favorable PK profiles in rats, making it suitable for preclinical diabetes programs [1].

Syk-Directed Anti-Allergic Agent Development

Employ 4-amino-2-phenylpyrimidine-5-carboxamide derivatives as Syk inhibitors for anti-allergic and immunomodulatory applications. The demonstrated in vivo efficacy in PCA models and selectivity over related kinases make this scaffold valuable for programs targeting mast cell-mediated diseases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-2-phenylpyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.